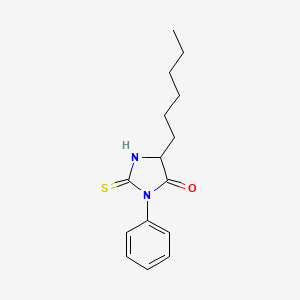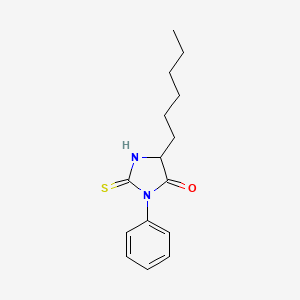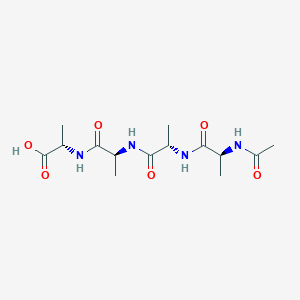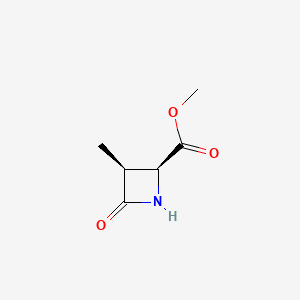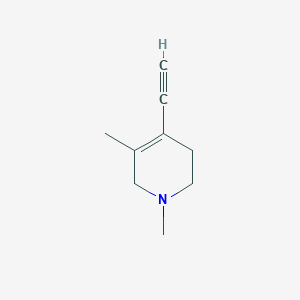
4-ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine is a heterocyclic compound characterized by a pyridine ring with ethynyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine typically involves the alkylation of a pyridine derivative followed by the introduction of an ethynyl group. Common reagents used in these reactions include alkyl halides and acetylene derivatives. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double or triple bonds within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alkanes or alkenes.
Applications De Recherche Scientifique
4-Ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridine ring can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,5-Dimethyl-3,4-dihydro-2H-pyridine: Similar structure but lacks the ethynyl group.
4,5-Dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid methyl ester: Similar structure but contains a pyran ring instead of a pyridine ring.
1-(4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanone: Similar structure but contains a phenyl group and an ethanone group.
Uniqueness: 4-Ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H13N |
|---|---|
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
4-ethynyl-1,5-dimethyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-6-10(3)7-8(9)2/h1H,5-7H2,2-3H3 |
Clé InChI |
SNVGUVFYHPWJLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCN(C1)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
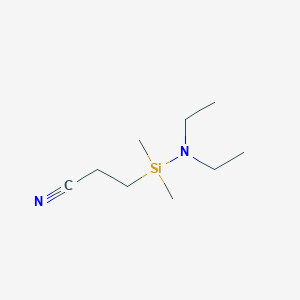

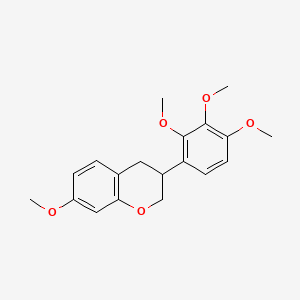

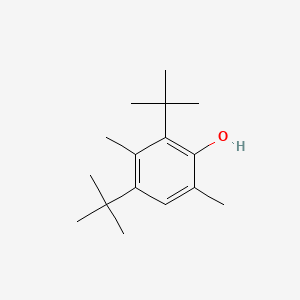
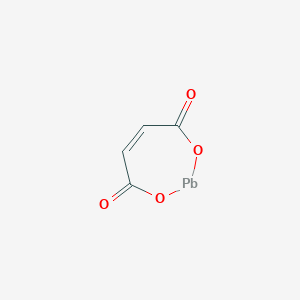

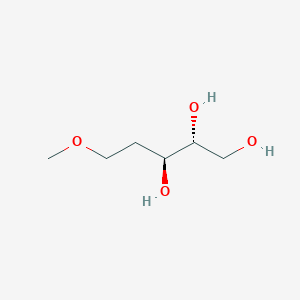
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
